molecular formula C15H27NO3 B13331901 tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate

tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13331901
M. Wt: 269.38 g/mol
InChI Key: QIESHTZMGMILQV-UHFFFAOYSA-N
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Description

tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a hydroxyl (-OH) substituent at the 9-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The hydroxyl group enhances hydrogen-bonding capabilities, which can influence solubility, crystallinity, and biological interactions .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-11-5-4-8-15(16)9-6-12(17)7-10-15/h12,17H,4-11H2,1-3H3

InChI Key

QIESHTZMGMILQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCC(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new compounds with desired properties .

Biology and Medicine: In biology and medicine, this compound has shown potential as a scaffold for the development of new drugs. Spirocyclic compounds are known for their ability to interact with biological targets in unique ways, making them valuable in drug discovery .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its rigid structure can impart stability and strength to materials, making it useful in various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins and other biological molecules, potentially inhibiting their function. This compound has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a target for the development of new antituberculosis drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic azaspiro compounds is exemplified by substitutions at key positions (e.g., 9-oxo, 9-phenyl, 9-methyl). Below is a detailed comparison of tert-butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate with its analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties Reference
This compound 9-OH C₁₅H₂₅NO₄ 283.36 High polarity due to -OH; potential for hydrogen bonding and aqueous solubility. N/A
tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate 9-Oxo (keto) C₁₅H₂₅NO₃ 267.37 Increased reactivity (e.g., toward nucleophiles); 97% purity achieved .
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate 9-Ph (phenyl) C₂₁H₃₁NO₂ 352.23 Lipophilic; 32% yield; aromatic interactions may influence crystal packing .
tert-Butyl 9-methyl-1-azaspiro[5.5]undecane-1-carboxylate 9-Me (methyl) C₁₆H₂₇NO₂ 265.39 Lower yield (28%); steric hindrance may reduce synthetic efficiency .
tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 3-OH, 1-oxa (oxygen in ring) C₁₄H₂₅NO₄ 271.35 Enhanced solubility (-20°C storage required); oxa substitution alters ring strain .
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate 1,9-diaza (additional N) C₁₄H₂₆N₂O₂ 254.37 Increased basicity; potential for dual hydrogen-bonding interactions .

Hydrogen Bonding and Crystallinity

  • This aligns with Etter’s graph-set analysis, where directional hydrogen bonds dictate molecular packing .
  • In contrast, the 9-phenyl derivative’s aromatic ring may engage in π-π stacking, while methyl groups contribute to hydrophobic interactions .

Biological Activity

tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of its interactions with neurotransmitter receptors and implications in pharmacological applications. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure that incorporates nitrogen atoms. Its molecular formula is C15H27NO3C_{15}H_{27}NO_3, with a molecular weight of approximately 269.4 g/mol. The structural formula can be represented as follows:

tert Butyl 9 hydroxy 1 azaspiro 5 5 undecane 1 carboxylate\text{tert Butyl 9 hydroxy 1 azaspiro 5 5 undecane 1 carboxylate}

Research indicates that this compound acts primarily as a ligand for the gamma-aminobutyric acid type A receptor (GABAAR). GABAARs are critical in mediating inhibitory neurotransmission in the central nervous system. The compound has been shown to exhibit antagonistic properties at these receptors, which may influence various physiological processes such as anxiety, muscle relaxation, and anticonvulsant effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Studies have demonstrated that modifications in the spirocyclic structure can significantly alter binding affinity and efficacy at GABAARs. For instance, the introduction of various substituents on the nitrogen atom or modifications to the carboxylate group can enhance or diminish receptor interactions .

Study 1: GABAAR Antagonism

In a study evaluating the effects of several diazaspiro compounds, including this compound, researchers found that these compounds acted as competitive antagonists at GABAARs. The binding affinities were assessed using radiolabeled muscimol competition assays, revealing that the compound exhibited significant antagonistic activity, which could be beneficial in developing treatments for conditions characterized by excessive GABAergic activity .

Study 2: Immunomodulatory Effects

Another investigation explored the immunomodulatory effects of GABAAR antagonists, including this compound. It was observed that modulation of GABAAR activity could influence T cell proliferation and macrophage function. The findings suggested potential applications in immunotherapy and inflammatory diseases, where regulating immune responses is crucial .

Data Tables

Property Value
Molecular FormulaC15H27NO3
Molecular Weight269.4 g/mol
CAS Number2306271-27-0
Purity≥98%
Storage ConditionsRefrigerated
Biological Activity Effect
GABAAR Binding AffinityCompetitive Antagonist
Immunomodulatory PotentialInfluences T cell activity

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